Potent and Selective Antifungal Activity Against Candida albicans and Aspergillus fumigatus
Clavamycin D demonstrates potent in vitro antifungal activity against *Candida albicans* and *Aspergillus fumigatus*, with a reported Minimum Inhibitory Concentration (MIC) of 0.8 μg/mL . This is in contrast to Clavamycin F, which has reported MICs of 12.5 μg/mL against *C. albicans* and 25 μg/mL against *Candida tropicalis* , representing a more than 15-fold lower potency. The data suggests a significantly higher potency for Clavamycin D against these key fungal pathogens compared to other clavamycins.
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.8 μg/mL (against C. albicans and A. fumigatus) |
| Comparator Or Baseline | Clavamycin F: MIC = 12.5 μg/mL (against C. albicans), MIC = 25 μg/mL (against C. tropicalis) |
| Quantified Difference | Clavamycin D is >15.6-fold more potent against C. albicans than Clavamycin F. |
| Conditions | In vitro broth microdilution assay (standardized MIC determination) |
Why This Matters
For researchers focusing on *Candida* or *Aspergillus* infections, this ~16-fold difference in potency is critical for experimental design, allowing for lower compound concentrations and potentially reducing off-target effects.
